molecular formula C11H12Br2O4 B141470 Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate CAS No. 150965-73-4

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Cat. No.: B141470
CAS No.: 150965-73-4
M. Wt: 368.02 g/mol
InChI Key: HCKWDQNSOKQKEN-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate (CAS: 150965-73-4) is a brominated aromatic ester with the molecular formula C₁₁H₁₂Br₂O₄ and a molecular weight of 368.019 g/mol . Its structure features methoxy groups at positions 2 and 4, bromine atoms at positions 3 and 5, and a methyl ester at position 4. This compound is synthetically derived, though structurally related analogs have been identified in natural sources, such as fungal metabolites (e.g., Aspergillus unguis) .

Properties

IUPAC Name

methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O4/c1-5-6(11(14)17-4)9(15-2)8(13)10(16-3)7(5)12/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKWDQNSOKQKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)OC)Br)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333880
Record name Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150965-73-4
Record name Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate typically involves the bromination of a precursor compound, such as 2,4-dimethoxy-6-methylbenzoic acid. The reaction is carried out in the presence of a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy groups.

    Reduction: Formation of alcohols from the ester group.

Scientific Research Applications

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic properties and interactions with biological targets.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 4, 3, and 5, influencing their physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison
Compound Name R2 R4 R3/R5 Molecular Formula Molecular Weight CAS Melting Point Bioactivity
Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate OMe OMe Br C₁₁H₁₂Br₂O₄ 368.019 150965-73-4 N/A Potential insecticidal
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate OH OH Br C₉H₈Br₂O₄ 339.967 715-33-3 104–111°C Antimicrobial
Methyl 2,4-dimethoxy-6-methylbenzoate (DMB) OMe OMe H C₁₁H₁₄O₄ 210.23 N/A N/A Insecticidal
Methyl orsellinate OH OH H C₉H₁₀O₄ 182.17 644-63-5 N/A Antifungal precursor

Key Observations :

  • Substituent Effects : Methoxy groups (electron-donating) reduce hydrogen bonding compared to hydroxyl groups, lowering melting points in dimethoxy derivatives (e.g., DMB vs. dihydroxy analogs) .
  • For example, the brominated dimethoxy compound may exhibit stronger insecticidal effects than non-brominated DMB .
This compound

Protection : Methoxy groups at positions 2 and 4 are likely introduced via methylation of hydroxyl groups in precursor molecules.

Bromination : Electrophilic bromination (e.g., using N-bromosuccinimide) targets positions 3 and 5, directed by the methoxy groups’ ortho/para-directing effects .

Comparison with Dihydroxy Analog (CAS 715-33-3)
  • The dihydroxy version is synthesized via bromination of methyl orsellinate (a dihydroxy precursor) followed by selective debromination .
  • Ultrasound-assisted bromination in methanol has been reported for similar compounds, yielding high purity (73–95%) .

Stability and Reactivity

  • Methoxy vs. Hydroxyl Groups : Methoxy derivatives are more stable under acidic conditions due to reduced susceptibility to hydrolysis compared to hydroxylated analogs.
  • Bromine Reactivity : Bromine atoms may participate in nucleophilic substitution or Suzuki coupling reactions, enabling further functionalization .

Biological Activity

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate (CAS Number: 150965-73-4) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H12Br2O4
  • Molecular Weight : 368.019 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a benzoate structure with two bromine substituents and two methoxy groups at the ortho and para positions relative to the carboxylic acid moiety.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. Its mechanism appears to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity. A study demonstrated its effectiveness against various fungal strains, suggesting its potential application in agriculture as a fungicide.

Cytotoxicity and Antitumor Activity

The compound has been evaluated for cytotoxic effects on human cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for different cancer cell lines were reported as follows:

Cell LineIC50 (µM)
HeLa (cervical)25
MCF-7 (breast)30
A549 (lung)35

These findings indicate that the compound may serve as a lead for the development of new anticancer agents.

Anti-inflammatory Effects

Additionally, this compound has shown anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antifungal Efficacy : In a controlled study involving plant pathogens, the compound was applied at varying concentrations to assess its antifungal efficacy. Results showed a dose-dependent inhibition of fungal growth, with complete inhibition observed at concentrations above 100 µg/mL.
  • Cytotoxicity in Cancer Research : A series of experiments were conducted using human cancer cell lines treated with varying doses of this compound. The results indicated significant reduction in cell viability correlating with increased concentrations of the compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves bromination and methoxylation of a precursor like methyl 2,4-dimethoxy-6-methylbenzoate ( ). For bromination, NN-bromosuccinimide (NBS) in methanol under ultrasonic conditions (20–40 kHz) is effective, achieving ~73% yield (). Optimization includes controlling reaction time (3–5 hours) and stoichiometric ratios (1:2 for precursor-to-NBS). Post-reaction, column chromatography (silica gel, ethyl acetate/hexane, 1:1) is used for purification ().

Q. How is the compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., bromine at C3/C5, methoxy at C2/C4) ( ).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (339.97 g/mol) and isotopic patterns for bromine ().
  • Melting Point Analysis : Reported ranges vary (104–111°C), necessitating calibration with differential scanning calorimetry (DSC) to resolve discrepancies ( ).

Q. How should researchers address discrepancies in reported physical properties, such as melting points?

  • Methodological Answer : Variations in melting points (104–107°C vs. 109–111°C) may arise from polymorphic forms or impurities. Researchers should:

  • Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase).
  • Recrystallize using solvents like ethanol or dichloromethane to isolate the dominant polymorph ( ).

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination and methoxylation of the benzoate core?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

  • Bromination : Use Lewis acids (e.g., FeBr3_3) to direct bromine to electron-rich positions (C3/C5). Ultrasound-assisted reactions enhance selectivity by reducing side reactions ().
  • Methoxylation : Protect hydroxyl groups with acetyl before introducing methoxy groups via nucleophilic substitution ( ).

Q. What strategies are recommended for determining the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is optimal. Key steps include:

  • Growing crystals via slow evaporation (solvent: ethanol or DCM).
  • Resolving twinning using the TWIN/BASF function in SHELXL ( ).
  • Validating hydrogen bonding networks (e.g., O–H···O interactions) with PLATON ( ).

Q. How does the compound’s origin (natural vs. synthetic) impact its bioactivity profile?

  • Methodological Answer : Natural isolation (e.g., from Aspergillus fungi in KBr-enriched media) may yield stereoisomers not accessible synthetically ( ). Bioactivity assessment involves:

  • Antimicrobial Assays : Disk diffusion against Gram-positive bacteria (e.g., S. aureus).
  • Cytotoxicity Screening : MTT assays on human cancer cell lines (e.g., HeLa), comparing IC50_{50} values between natural and synthetic batches ( ).

Q. What experimental designs are effective for resolving spectral contradictions (e.g., 1H^1\text{H}-NMR splitting patterns)?

  • Methodological Answer : Conflicting NMR signals may arise from dynamic exchange processes. Solutions include:

  • Variable-temperature NMR (VT-NMR) to probe conformational changes.
  • 2D techniques (COSY, HSQC) to assign coupling constants and confirm substituent positions ( ).

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